N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is a complex organic compound that features a cyclopentene ring substituted with a diphenylphosphino group and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline typically involves the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides. This process can be catalyzed by various agents such as gaseous hydrogen chloride, trifluoroacetic acid, or bromine . The reaction conditions are crucial for the successful formation of the desired product. For instance, using gaseous hydrogen chloride can yield the product in about 5 hours with an 80% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis and catalysis would apply. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, trifluoroacetic acid, and bromine . The conditions for these reactions vary, but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield 3,1-benzoxazines .
Scientific Research Applications
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline involves its interaction with molecular targets through its functional groups. The diphenylphosphino group can participate in coordination chemistry, while the dimethylaniline moiety can engage in various organic reactions. These interactions can influence molecular pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Cyclopent-1-en-1-yl)phenyl)benzamide
- 2-Phenylarylspiro[3,1-benzoxazine-4,1’-cyclopentane]
Uniqueness
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is unique due to the presence of both a diphenylphosphino group and a dimethylaniline moiety. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C25H26NP |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(2-diphenylphosphanylcyclopenten-1-yl)-2,6-dimethylaniline |
InChI |
InChI=1S/C25H26NP/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-9,11-16,26H,10,17-18H2,1-2H3 |
InChI Key |
GKPAIVVBGRTFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.